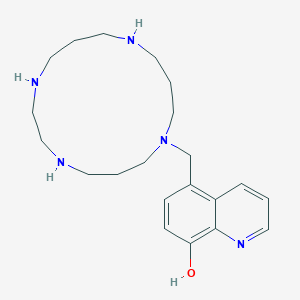
5-((1,4,8,12-Tetraazacyclopentadecan-8-yl)methyl)quinolin-8-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((1,4,8,12-Tetraazacyclopentadecan-8-yl)methyl)quinolin-8-ol is a complex organic compound that features a quinoline moiety linked to a macrocyclic tetraamine. This compound is notable for its potential applications in various fields, including medicinal chemistry, coordination chemistry, and materials science. The presence of both the quinoline and tetraazacyclopentadecane units endows the molecule with unique chemical properties, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1,4,8,12-Tetraazacyclopentadecan-8-yl)methyl)quinolin-8-ol typically involves multiple steps:
Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through classical methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Macrocycle Formation: The tetraazacyclopentadecane unit is usually synthesized separately. This can be achieved through the cyclization of linear tetraamines using reagents like formaldehyde and formic acid.
Coupling Reaction: The final step involves the coupling of the quinoline derivative with the macrocyclic tetraamine. This can be done using a variety of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The quinoline moiety can undergo oxidation reactions, typically forming quinoline N-oxide derivatives.
Reduction: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学研究应用
Chemistry
In coordination chemistry, 5-((1,4,8,12-Tetraazacyclopentadecan-8-yl)methyl)quinolin-8-ol serves as a ligand that can form stable complexes with metal ions
Biology and Medicine
The compound’s ability to chelate metal ions makes it a candidate for use in medicinal chemistry, particularly in the development of metal-based drugs
Industry
In industrial applications, the compound can be used as a corrosion inhibitor for metals, leveraging its ability to form protective films on metal surfaces.
作用机制
The mechanism by which 5-((1,4,8,12-Tetraazacyclopentadecan-8-yl)methyl)quinolin-8-ol exerts its effects is primarily through its ability to chelate metal ions. The quinoline moiety and the tetraazacyclopentadecane unit work together to form stable complexes with metal ions, which can then participate in various biochemical and chemical processes. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in medicinal chemistry or surface protection in industrial applications.
相似化合物的比较
Similar Compounds
Cyclam (1,4,8,11-tetraazacyclotetradecane): Another macrocyclic tetraamine, but with a smaller ring size.
8-Hydroxyquinoline: A simpler quinoline derivative without the macrocyclic tetraamine unit.
Uniqueness
5-((1,4,8,12-Tetraazacyclopentadecan-8-yl)methyl)quinolin-8-ol is unique due to the combination of the quinoline and macrocyclic tetraamine units. This dual functionality allows it to participate in a wider range of chemical reactions and form more stable complexes with metal ions compared to its simpler counterparts.
This compound’s versatility and unique properties make it a valuable subject of study in various scientific fields.
属性
CAS 编号 |
918907-60-5 |
|---|---|
分子式 |
C21H33N5O |
分子量 |
371.5 g/mol |
IUPAC 名称 |
5-(1,4,8,12-tetrazacyclopentadec-8-ylmethyl)quinolin-8-ol |
InChI |
InChI=1S/C21H33N5O/c27-20-7-6-18(19-5-1-12-25-21(19)20)17-26-15-3-10-22-8-2-9-23-13-14-24-11-4-16-26/h1,5-7,12,22-24,27H,2-4,8-11,13-17H2 |
InChI 键 |
QQAISVITWCCCIC-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCCN(CCCNCCNC1)CC2=C3C=CC=NC3=C(C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


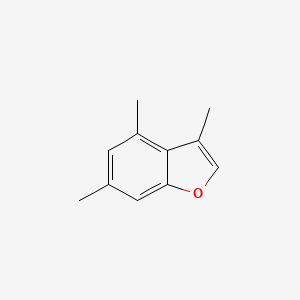
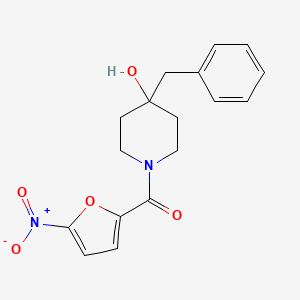

![1-(1H-[1,2,4]Triazolo[4,3-b][1,2,4]triazol-1-yl)ethanone](/img/structure/B12879005.png)
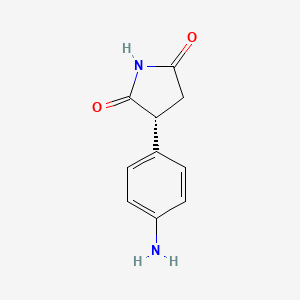
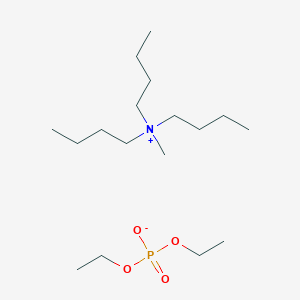
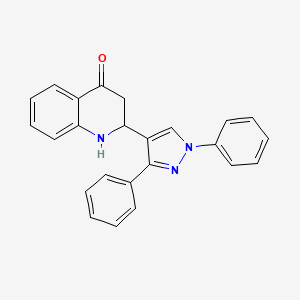
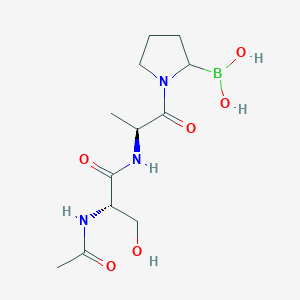
![1-(2-(Methylthio)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12879023.png)
![1-[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]ethanone](/img/structure/B12879027.png)

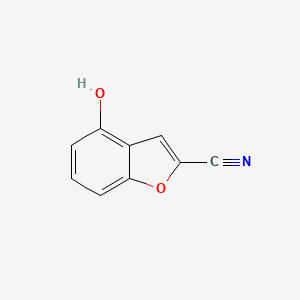
![N-[1-(furan-2-ylmethylcarbamothioyl)piperidin-4-yl]benzamide](/img/structure/B12879049.png)

